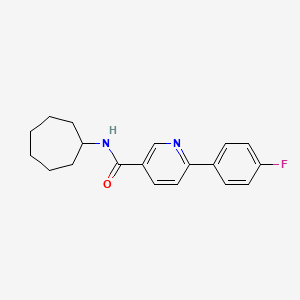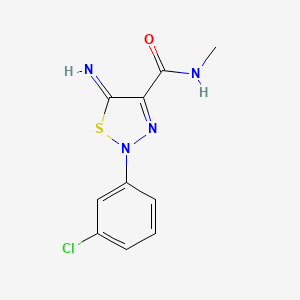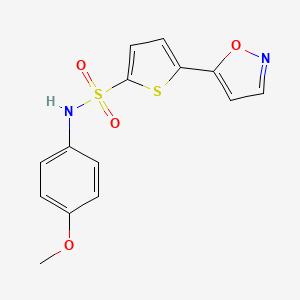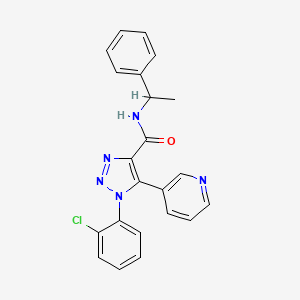
17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate is a synthetic steroidal compound with the molecular formula C23H32O5. It is known for its significant biological activity and is used in various scientific research applications. This compound is a derivative of pregnane and is characterized by its unique structural features, including hydroxyl and acetyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate typically involves multiple steps. One common method starts with 16,17-alpha-epoxypregn-4-ene-3,20-dione (epoxyprogesterone). This intermediate undergoes hydrogen bromide addition, followed by catalytic hydrogenation to remove the bromine at the 16-position, yielding 17-alpha-Hydroxy-pregn-4-ene-3,20-dione (17-alpha-Hydroxyprogesterone). The final steps involve acetylation of the hydroxyl groups and partial hydrolysis to produce the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-position can be oxidized to form ketones.
Reduction: The carbonyl groups at the 3 and 20 positions can be reduced to hydroxyl groups.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acetyl chloride (CH3COCl) or acetic anhydride (C4H6O3) in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 3,20-dihydroxy derivatives.
Substitution: Formation of various ester derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
The compound exerts its effects primarily through interaction with steroid hormone receptors. It binds to glucocorticoid receptors, modulating the expression of target genes involved in inflammation and immune response. The molecular pathways influenced by this compound include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Vergleich Mit ähnlichen Verbindungen
- 17-alpha-Hydroxy-11-desoxycorticosterone 21-acetate
- 17-alpha-Hydroxy-11-desoxycorticosterone acetate
- Hydrocortisone Impurity K
Comparison: While these compounds share structural similarities, 17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate is unique in its specific acetylation pattern and hydroxyl group positioning. This uniqueness contributes to its distinct biological activity and makes it a valuable compound for targeted research applications .
Eigenschaften
Molekularformel |
C23H32O5 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[2-[(17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3/t17?,18?,19?,21?,22?,23-/m0/s1 |
InChI-Schlüssel |
HPAKILCZTKWIFK-YNNZQRFBSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide](/img/structure/B14964405.png)
![ethyl 4-{[(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B14964415.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14964417.png)
![N-(3-chlorophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B14964422.png)

![N-(2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B14964426.png)

![N-(2,5-dimethylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B14964449.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B14964456.png)
![ethyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B14964462.png)
![N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-phenylacetamide](/img/structure/B14964465.png)


